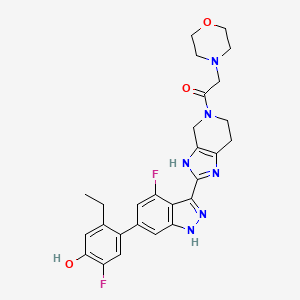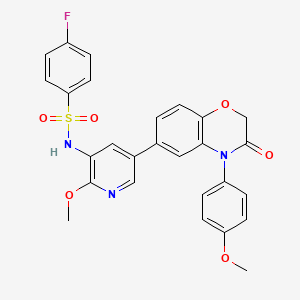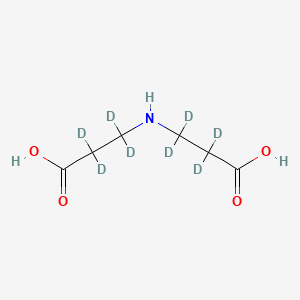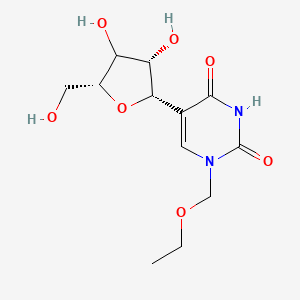
Antibacterial agent 103
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial Agent 103 is a synthetic compound known for its potent antibacterial properties. It is designed to inhibit the growth of bacteria and is used in various applications, including medical treatments, industrial processes, and research. The compound is particularly effective against a broad spectrum of bacterial strains, making it a valuable tool in combating bacterial infections and preventing the spread of diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 103 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial activity of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results. The industrial production also involves purification steps, including crystallization and filtration, to remove any impurities and ensure the compound meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial Agent 103 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can alter the compound’s properties and enhance its antibacterial activity.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their efficacy in inhibiting bacterial growth and their potential use in different fields.
Applications De Recherche Scientifique
Antibacterial Agent 103 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: Researchers use it to investigate the effects of antibacterial compounds on bacterial cells and to study the development of bacterial resistance.
Medicine: The compound is tested for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: It is used in the formulation of antibacterial coatings, disinfectants, and other products designed to prevent bacterial contamination.
Mécanisme D'action
The mechanism of action of Antibacterial Agent 103 involves disrupting the bacterial cell wall or membrane, leading to cell lysis and death. The compound targets specific proteins and enzymes essential for bacterial survival, inhibiting their function and preventing the bacteria from replicating. This multi-target approach reduces the likelihood of bacteria developing resistance to the compound.
Comparaison Avec Des Composés Similaires
Antibacterial Agent 103 is compared with other similar compounds, such as:
Penicillin: Unlike penicillin, which targets the synthesis of the bacterial cell wall, this compound has a broader mechanism of action, affecting multiple targets within the bacterial cell.
Tetracycline: While tetracycline inhibits protein synthesis by binding to the bacterial ribosome, this compound disrupts the cell membrane and other essential processes.
Ciprofloxacin: Ciprofloxacin targets bacterial DNA gyrase, whereas this compound has a more diverse range of targets, making it effective against a wider variety of bacterial strains.
Propriétés
Formule moléculaire |
C35H64N6O5S |
|---|---|
Poids moléculaire |
681.0 g/mol |
Nom IUPAC |
N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2-amino-2-oxoethyl)-benzylsulfonylamino]hexan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide |
InChI |
InChI=1S/C35H64N6O5S/c1-2-3-4-5-6-7-8-9-10-11-15-24-34(43)40-32(23-17-19-26-37)35(44)39-31(22-16-18-25-36)27-41(28-33(38)42)47(45,46)29-30-20-13-12-14-21-30/h12-14,20-21,31-32H,2-11,15-19,22-29,36-37H2,1H3,(H2,38,42)(H,39,44)(H,40,43)/t31-,32-/m0/s1 |
Clé InChI |
TYTIRKHUFHUKGR-ACHIHNKUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)CN(CC(=O)N)S(=O)(=O)CC1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)CN(CC(=O)N)S(=O)(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)
![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)


